molecular formula C16H31N3O2 B13594754 Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate

Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate

Cat. No.: B13594754
M. Wt: 297.44 g/mol
InChI Key: RQAAAHNYCKJBKB-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound’s structure features a piperazine ring substituted with a tert-butyl group and a piperidine moiety, making it a versatile building block in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reaction time. This method enhances the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Serves as an intermediate in the development of pharmaceuticals, including antipsychotic and antidepressant drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The piperazine ring’s conformational flexibility and the presence of polar nitrogen atoms enhance its interaction with macromolecules, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both piperazine and piperidine rings in its structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C16H31N3O2

Molecular Weight

297.44 g/mol

IUPAC Name

tert-butyl 4-(2-piperidin-3-ylethyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-11-9-18(10-12-19)8-6-14-5-4-7-17-13-14/h14,17H,4-13H2,1-3H3

InChI Key

RQAAAHNYCKJBKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCC2CCCNC2

Origin of Product

United States

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